Ethyl 3-Chlorofuran-2-acetate
CAS No.:
Cat. No.: VC18386972
Molecular Formula: C8H9ClO3
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClO3 |
|---|---|
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | ethyl 2-(3-chlorofuran-2-yl)acetate |
| Standard InChI | InChI=1S/C8H9ClO3/c1-2-11-8(10)5-7-6(9)3-4-12-7/h3-4H,2,5H2,1H3 |
| Standard InChI Key | YTHKZEJFCXMAIV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(C=CO1)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Ethyl 3-chlorofuran-2-acetate (C₇H₇ClO₃) consists of a five-membered furan ring with chlorine and ethyl acetate substituents. Key structural attributes include:
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Rotatable bonds: 3, contributing to conformational flexibility .
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Polar surface area: 39 Ų, influencing solubility and reactivity .
The chlorine atom at the 3-position enhances electrophilic substitution reactivity, while the ethyl ester group at the 2-position stabilizes the molecule through resonance .
Synthesis and Physicochemical Properties
Synthetic Routes
While direct synthesis protocols for ethyl 3-chlorofuran-2-acetate are sparsely documented, analogous methods for chlorinated furans and esters provide insights:
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Esterification of 3-Chlorofuran-2-carboxylic Acid:
Reaction of 3-chlorofuran-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) yields the ester . -
Chlorination of Ethyl Furan-2-acetate:
Direct chlorination using Cl₂ or SOCl₂ at the 3-position of ethyl furan-2-acetate .
Physicochemical Data
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Boiling point: Estimated ~257–258°C (analogous to ethyl (3-chlorobenzoyl)acetate) .
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Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) .
Applications in Research and Industry
Organic Synthesis
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Heterocyclic Intermediate: Serves as a precursor for dihydrofurans and oxadiazoles via cyclization .
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Michael Reactions: Enhances reaction rates as an electron-deficient olefin .
Biological Activity
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Antimicrobial Potential: Chlorinated furans exhibit activity against Gram-positive bacteria .
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Enzyme Inhibition: Molecular docking studies suggest interactions with cytochrome P450 enzymes .
Comparative Analysis with Related Compounds
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